2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H22BFO3 and its molecular weight is 292.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Biochemical Analysis
Biochemical Properties
2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The nature of these interactions is primarily based on the formation of covalent bonds between the boronic acid moiety and the serine or threonine residues in the enzyme’s active site . Additionally, this compound has been shown to interact with various proteins involved in signal transduction pathways, thereby modulating their activity and influencing cellular processes .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By inhibiting key enzymes in these pathways, the compound can alter gene expression and cellular metabolism. For instance, it has been shown to downregulate the expression of genes involved in cell proliferation and survival, leading to reduced cell growth and increased apoptosis in certain cell types . Furthermore, this compound affects cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, the mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. This compound binds to the active sites of enzymes, leading to their inhibition or activation depending on the context . For example, by binding to the serine residues in proteases, it inhibits their activity, thereby preventing the cleavage of target proteins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The stability of this compound is influenced by factors such as temperature and pH, with degradation observed under extreme conditions . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function . In in vitro studies, the compound has demonstrated stability over several hours, while in in vivo studies, its effects have been observed to last for several days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired therapeutic effects . At higher doses, toxic effects such as liver damage and renal impairment have been observed . Threshold effects have been identified, where doses above a certain level result in significant adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. This compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and changes in metabolite levels . Additionally, it interacts with cofactors such as NAD+ and FAD, further influencing metabolic processes . These interactions highlight the compound’s potential to modulate cellular metabolism and its relevance in metabolic research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Within tissues, it accumulates in organs such as the liver and kidneys, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by factors such as its chemical structure and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it has been observed to localize to the nucleus, where it can influence gene expression by interacting with nuclear proteins and transcription factors . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization .
Properties
IUPAC Name |
2-[2-(cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BFO3/c1-15(2)16(3,4)21-17(20-15)13-8-7-12(18)9-14(13)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYZOCSPIBZDAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OCC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718757 | |
Record name | 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185836-96-7 | |
Record name | 2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.